4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
Overview
Description
“4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile” is a derivative of tetrahydropyridines (THPs), a class of compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents . Many THP-containing compounds have been synthesized and found to possess biologically active properties .
Synthesis Analysis
The synthesis of THP-containing compounds has been extensively studied. More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives . For instance, Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA) has been synthesized efficiently in an iodine-catalyzed five-component reaction .Molecular Structure Analysis
The molecular structure of THP-containing compounds is of significant interest. The introduction of varied substituents onto the THP ring system has a profound effect on their pharmacological properties . The structure of FTEAA has been validated using various spectro-analytical techniques and further confirmed on the basis of single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving THP-containing compounds are complex. For example, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is oxidized into 1-methyl-4-phenyl pyridinium ion (MPP+) by the enzyme, monoamine oxidase B .Physical and Chemical Properties Analysis
The physical and chemical properties of THP-containing compounds vary. For example, 1,2,3,6-TETRAHYDROPYRIDINE is a colorless liquid with a density of 0.913 g/cm3 and is insoluble in water .Scientific Research Applications
Synthesis and Characterization of Amino Enones
The compound 4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is a key precursor in the synthesis of various chemical compounds. For instance, a study by Oshega et al. (2015) demonstrated the synthesis of amino enones through a three-component condensation process involving this compound. They synthesized (Z)-5-(Arylaminomethylidene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitriles using aromatic amines and trimethyl orthoformate, existing as amino enone tautomers in the solid phase (Oshega et al., 2015).
Applications in Dyeing Textiles
This chemical is also instrumental in the dyeing of textiles. Al-Etaibi et al. (2013, 2014) explored its use in creating disperse dyes for polyester fabrics. They synthesized 1,4-Diethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, which was then coupled with aromatic diazonium salts to form disperse dyes. These dyes displayed various fastness properties and were tested for antimicrobial activities against different bacterial strains (Al-Etaibi et al., 2013); (Al-Etaibi et al., 2014).
Novel Biologically Active Dyes
Ashkar et al. (2012) focused on synthesizing novel azo-disperse dyes containing alkylhydrazonopyridinone structures. They utilized 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile in their synthesis, resulting in dyes with good wash and light fastness. These dyes were also evaluated for biological activity against various bacteria (Ashkar et al., 2012).
Quantum-chemical Investigations
Fleisher et al. (2006) conducted a quantum-chemical investigation of the mechanism of cyclocondensation involving derivatives of this compound. They provided insights into the formation mechanisms and the intermediate stages of these chemical reactions (Fleisher et al., 2006).
Synthesis of Pyrano[2,3-b]pyridine Derivatives
Paponov et al. (2021) synthesized 3-acylamino-7-hydroxy-5-methyl-2-oxo-2H-pyrano[2,3-b]pyridine-6-carbonitriles via a tricomponent condensation of 3-cyano-4-methyl-1,2,5,6-tetrahydropyridine-2,6-dione. Their research added to the understanding of the structural properties of these compounds (Paponov et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-1-methyl-3,6-dihydro-2H-pyridine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-3-2-7(9)6(4-8)5-10/h2-3,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVSWXONNFECZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C(C1)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350041 | |
Record name | 4-amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40372-44-9 | |
Record name | 4-amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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